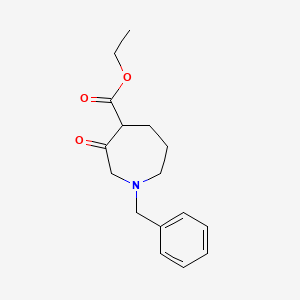

Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

カタログ番号 B8516330

分子量: 275.34 g/mol

InChIキー: AEUPECYRYMBQGR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07199147B2

Procedure details

Under a nitrogen atmosphere, a 21% wt. sodium ethoxide-ethanol solution (1.23 ml, 3.31 mmol) was added to toluene (100 ml) at room temperature, and the resulting mixture was refluxed by the use of a Dean-Stark trap. A solution of ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate (965.9 mg, 3.01 mmol) in toluene (50 ml) was added dropwise thereto over a period of 1.5 hours. After 3 hours, a 21% wt. sodium ethoxide-ethanol solution (1.23 ml, 3.31 mmol) was further added thereto. After another 1 hour, the toluene (30 ml) was distilled off with heating. After 5 hours, the reaction solution was poured into water (200 ml) and extracted with ethyl acetate (100 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain ethyl 1-benzyl-3-oxoazepane-4-carboxylate (158.5 mg, 19%) and ethyl 1-benzyl-3-oxoazepane-2-carboxylate (213.8 mg, content=about 75%).

Name

sodium ethoxide ethanol

Quantity

1.23 mL

Type

reactant

Reaction Step One

Name

ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate

Quantity

965.9 mg

Type

reactant

Reaction Step Two

Name

sodium ethoxide ethanol

Quantity

1.23 mL

Type

reactant

Reaction Step Three

Yield

19%

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[O-]CC.[Na+].C(O)C.[CH2:8]([N:15]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:16][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[CH2:8]([N:15]1[CH2:16][CH2:17][CH2:18][CH:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:26](=[O:28])[CH2:25]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:8]([N:15]1[CH2:16][CH2:17][CH2:18][CH2:19][C:20](=[O:21])[CH:25]1[C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1.2|

|

Inputs

Step One

|

Name

|

sodium ethoxide ethanol

|

|

Quantity

|

1.23 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+].C(C)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate

|

|

Quantity

|

965.9 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N(CCCCC(=O)OCC)CC(=O)OCC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

sodium ethoxide ethanol

|

|

Quantity

|

1.23 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+].C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was refluxed by the use of a Dean-Stark trap

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 3 hours

|

|

Duration

|

3 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After another 1 hour

|

|

Duration

|

1 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the toluene (30 ml) was distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 5 hours

|

|

Duration

|

5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction solution was poured into water (200 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (100 ml×2)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic layer was dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N1CC(C(CCC1)C(=O)OCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 158.5 mg | |

| YIELD: PERCENTYIELD | 19% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N1C(C(CCCC1)=O)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 213.8 mg | |

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |